molecular formula C16H22N2O4 B2380834 tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate CAS No. 1193024-89-3

tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate

Cat. No.: B2380834
CAS No.: 1193024-89-3
M. Wt: 306.362
InChI Key: MBUCCJCLSMDFLE-UHFFFAOYSA-N
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Description

tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate: is a synthetic organic compound that features a tert-butyl carbamate group and an oxazoline ring

Preparation Methods

The synthesis of tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate typically involves multiple steps:

    Formation of the oxazoline ring: This can be achieved by reacting 4-methoxybenzaldehyde with an appropriate amine and an acid catalyst to form the oxazoline intermediate.

    Introduction of the tert-butyl carbamate group: The oxazoline intermediate is then reacted with tert-butyl chloroformate in the presence of a base to introduce the tert-butyl carbamate group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxazoline ring can be reduced to form an amine.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules and potential drug candidates.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of complex organic molecules.

    Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazoline ring and tert-butyl carbamate group can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate can be compared with similar compounds such as:

    tert-butyl N-{[3-(4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate: This compound has a hydroxy group instead of a methoxy group, which can affect its reactivity and interactions.

    tert-butyl N-{[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate: This compound has a methyl group instead of a methoxy group, which can influence its chemical properties and applications.

Properties

IUPAC Name

tert-butyl N-[[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)21-15(19)17-10-13-9-14(18-22-13)11-5-7-12(20-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUCCJCLSMDFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(=NO1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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